molecular formula C22H26N2O4S B11331096 N-(3-acetylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-acetylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11331096
M. Wt: 414.5 g/mol
InChI Key: BPXQIDBIZJLKNR-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The synthesis begins with the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate. This step is usually carried out using acetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanesulfonyl Group: The next step involves the introduction of the methanesulfonyl group to the 3-methylphenyl moiety. This is achieved through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Coupling with Piperidine-4-Carboxamide: The final step involves the coupling of the acetylphenyl and methanesulfonyl intermediates with piperidine-4-carboxamide. This step is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide
  • N-(3-Acetylphenyl)-N-methylacetamide

Uniqueness

N-(3-ACETYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-16-5-3-6-18(13-16)15-29(27,28)24-11-9-19(10-12-24)22(26)23-21-8-4-7-20(14-21)17(2)25/h3-8,13-14,19H,9-12,15H2,1-2H3,(H,23,26)

InChI Key

BPXQIDBIZJLKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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